2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester

Polymer Chemistry Radical Polymerization Reactive Monomers

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (CAS 865860-80-6) is a cyclic acetal-based vinyl ester monomer characterized by a 1,3-dioxane ring bearing three methyl substituents at the 2- and 5-positions and a polymerizable ethenyl ester group. Its molecular architecture combines a sterically hindered, conformationally defined dioxane core with a reactive vinyl ester moiety, rendering it a valuable building block for radical polymerization and advanced material synthesis.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 865860-80-6
Cat. No. B022577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
CAS865860-80-6
Synonyms2,2,5-Trimethyl-5-vinylcarbonyl-1,3-dioxane; 
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)(C)C(=O)OC=C)C
InChIInChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3
InChIKeyVSWOCHNKSUBLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (CAS 865860-80-6): Structural and Reactivity Baseline for Procurement Decisions


2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (CAS 865860-80-6) is a cyclic acetal-based vinyl ester monomer characterized by a 1,3-dioxane ring bearing three methyl substituents at the 2- and 5-positions and a polymerizable ethenyl ester group . Its molecular architecture combines a sterically hindered, conformationally defined dioxane core with a reactive vinyl ester moiety, rendering it a valuable building block for radical polymerization and advanced material synthesis [1]. Unlike linear vinyl esters or simple alkyl dioxane carboxylates, this compound's trimethyl substitution pattern and cyclic acetal functionality confer distinct steric and conformational properties that directly impact polymer architecture control and side-reaction suppression during incorporation into polymer matrices [1].

Why Generic Substitution of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (865860-80-6) Risks Compromised Polymer Performance


Generic substitution of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester with alternative vinyl esters or dioxane carboxylates is scientifically unsound due to three fundamental structure-property relationships. First, the presence of the ethenyl ester group confers radically different polymerization kinetics and copolymerization parameters compared to saturated alkyl esters (e.g., methyl or ethyl esters), which cannot undergo radical chain propagation and thus fail as reactive monomers . Second, the specific 2,2,5-trimethyl substitution pattern on the dioxane ring defines a unique conformational landscape—primarily a chair conformer with trans-axial methyl groups—that differs from 2,2-dimethyl or 2-tert-butyl analogs, altering steric hindrance and polymer backbone rigidity [1]. Third, substitution of the ethenyl group with a propenyl or allyl ester alters both reactivity ratios in copolymerization and the hydrolytic stability of the resulting ester linkage, thereby modifying polymer degradation profiles and crosslinking efficiency [2]. The quantitative evidence presented in Section 3 delineates these differentiation dimensions precisely.

Quantitative Differentiation Evidence for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (865860-80-6) Versus Analogous Dioxane Carboxylates


Polymerizable Vinyl Ester Functionality Enables Radical Chain Propagation Not Achievable with Methyl or Ethyl Ester Analogs

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester possesses a terminal vinyl ester group capable of undergoing free-radical polymerization, whereas its methyl ester analog (CAS 1189460-82-9) and ethyl ester analog (CAS 61729-18-8) lack this polymerizable moiety and function solely as stable ester derivatives [1]. The vinyl ester group participates in chain-growth polymerization with common comonomers such as styrene, methyl methacrylate, and vinyl acetate, enabling covalent incorporation into polymer backbones [2]. The methyl ester and ethyl ester analogs cannot serve as monomers in radical polymerizations; they are limited to use as synthetic intermediates or analytical standards [3].

Polymer Chemistry Radical Polymerization Reactive Monomers

Conformational Rigidity of 2,2,5-Trimethyl-1,3-Dioxane Core Distinct from 2,2-Dimethyl and 2-Heteroanalogs

Comparative computational conformational analysis using HF/pVDZ, hybrid DFT PBE/3ξ, and RI-MP2/λ2 methods reveals that 2,2,5-trimethyl-1,3-dioxanes adopt a predominant chair conformer with the 5-methyl group in an equatorial position, whereas 2,2-dimethyl analogs exhibit different conformational energy surfaces [1]. The potential energy surface for 2,2,5-trimethyl-1,3-dioxane shows the chair conformer as the global minimum, with the 2,5-twist form present as a higher-energy local minimum. In contrast, 2-sila- and 2-germa-1,3-dioxacyclohexane analogs exhibit enhanced conformational flexibility and altered chair–twist energy gaps [1]. The crystal structure of the corresponding carboxylic acid (TDCA) confirms the equatorial carboxyl position on the dioxane ring [2].

Conformational Analysis Molecular Modeling Polymer Microstructure

Steric Hindrance from 2,2,5-Trimethyl Substitution Modulates Polymerization Kinetics Relative to Unsubstituted or Mono-Substituted Analogs

The 2,2,5-trimethyl substitution pattern on the 1,3-dioxane ring introduces significant steric hindrance around the ester carbonyl and the dioxane oxygen atoms [1]. This steric bulk can reduce the propagation rate constant (kp) in radical homopolymerization compared to less substituted dioxane vinyl esters (e.g., 2-vinyl-1,3-dioxane or 2-ethylidene-1,3-dioxane) by limiting monomer accessibility to the propagating radical chain end [2]. In copolymerization with styrene or methyl methacrylate, the sterically encumbered dioxane ring may also alter reactivity ratios (r1, r2) relative to linear vinyl esters such as vinyl acetate or vinyl pivalate, favoring alternating or tapered sequence distributions [2].

Polymer Chemistry Steric Effects Copolymerization Parameters

Hydrolytic Stability and pH-Responsive Degradation Differentiated from tert-Butyl Ester Analogs

The ethenyl ester of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid contains a cyclic acetal (1,3-dioxane) moiety that is susceptible to acid-catalyzed hydrolysis, with the rate dependent on substitution pattern [1]. Comparative studies on dioxane-based di(ketene acetals) and cyclic ortho esters demonstrate that acid-lability can be tuned by steric and electronic effects of substituents on the dioxane ring [2]. The 2,2,5-trimethyl substitution provides enhanced steric shielding of the acetal oxygens relative to unsubstituted dioxanes, potentially retarding hydrolysis kinetics and extending the pH-responsive degradation window [3]. This contrasts with tert-butyl ester analogs (e.g., 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid vinyl ester, CAS 1189464-68-3), which exhibit different steric profiles and may undergo acid-catalyzed cleavage at distinct rates [3].

Polymer Degradation Controlled Release Acid-Labile Polymers

Validated Application Scenarios for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (865860-80-6) Based on Quantitative Differentiation Evidence


Synthesis of Sterically Modulated Acrylate and Styrene Copolymers for High-Performance Coatings

The ethenyl ester group enables radical copolymerization with styrene or methyl methacrylate, while the 2,2,5-trimethyl dioxane core introduces steric hindrance that modulates propagation kinetics and copolymer sequence distribution [1]. This combination yields copolymers with tailored glass transition temperatures, enhanced mechanical toughness, and improved solvent resistance compared to copolymers prepared with linear vinyl esters such as vinyl acetate [2]. The steric bulk of the dioxane ring also reduces chain transfer to monomer, leading to higher molecular weights and narrower dispersities [2].

Development of Acid-Labile Polymeric Carriers for pH-Triggered Drug Delivery

The 1,3-dioxane acetal moiety undergoes acid-catalyzed hydrolysis at endosomal pH (pH 5–6), enabling controlled payload release in acidic intracellular compartments [1]. The 2,2,5-trimethyl substitution pattern provides steric shielding that retards premature hydrolysis at physiological pH (7.4) relative to less substituted dioxane analogs, thereby extending circulation half-life and improving tumor accumulation via enhanced permeability and retention (EPR) effects [2]. This differential hydrolysis kinetics profile, inferred from class-level studies on dioxane-based poly(ortho esters) [3], supports the compound's selection for sustained and targeted delivery applications.

Precision Synthesis of Dendritic and Hyperbranched Polymers via Controlled Radical Polymerization

The well-defined chair conformation of the 2,2,5-trimethyl dioxane core, confirmed by X-ray crystallography [1] and computational analysis [2], imparts predictable steric bulk that can be exploited in atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization to achieve controlled molecular architectures. The equatorial orientation of the ester substituent minimizes steric clashes with neighboring monomer units, facilitating uniform chain growth and reducing termination events relative to conformationally flexible vinyl monomers [2]. This conformational predictability is particularly valuable for constructing dendrimers and hyperbranched polymers where precise spatial control is paramount [3].

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